Latanoprost intermediate

CAS No.:

Cat. No.: VC4055012

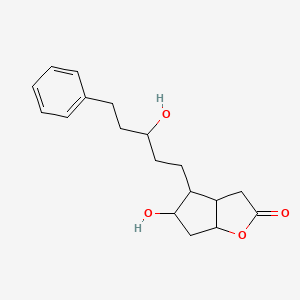

Molecular Formula: C18H24O4

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24O4 |

|---|---|

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | 5-hydroxy-4-(3-hydroxy-5-phenylpentyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

| Standard InChI | InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2 |

| Standard InChI Key | CQVHXVLSHMRWEC-UHFFFAOYSA-N |

| SMILES | C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O |

| Canonical SMILES | C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O |

Introduction

Structural and Functional Significance of Latanoprost Intermediates

Latanoprost intermediates are transient chemical entities formed during the multistep synthesis of the active pharmaceutical ingredient (API). These compounds preserve critical stereochemical features required for prostaglandin receptor (FP) agonism while incorporating protective groups and reactive handles for subsequent transformations . The isopropyl ester moiety, a defining prodrug feature of latanoprost, is introduced early in the synthesis to enhance corneal permeability before enzymatic hydrolysis releases the active acid form .

Key intermediates include:

-

Nitroalkene derivatives: 4-Nitro-3-butene-2-one replaces traditional esters to improve Michael acceptor reactivity and facilitate elimination steps .

-

Cyclopentanone precursors: Methylenecyclopentanone intermediates enable stereocontrolled annulation via Mukaiyama aldol reactions .

-

Silyl-protected diols: Temporary silicon-based protecting groups prevent undesired oxidation during olefin metathesis and hydrogenolysis .

Synthesis Pathways and Reaction Engineering

Modern latanoprost syntheses prioritize pot economy, combining multiple transformations in minimal reaction vessels while maintaining >99% enantiomeric excess .

Krische Allylation and Olefin Metathesis

The first critical intermediate arises from Krische allylation, where a chiral iridium catalyst mediates asymmetric C–C bond formation (92% yield, 98% ee) . Subsequent olefin metathesis with Grubbs catalyst generates a diene intermediate, which undergoes silyl protection (TBSCl) and hydrogenolysis (H2/Pd-C) in the same vessel to yield a primary alcohol (86% over three steps) .

Organocatalytic Michael Addition

A diphenylprolinol silyl ether-catalyzed Michael reaction between an aldehyde and nitroalkene produces a γ-nitro ketone intermediate with 19:1 diastereoselectivity . This step capitalizes on the nitro group's dual role as an electron-withdrawing substituent and leaving group for subsequent cyclization.

Intramolecular Aldol-Elimination Cascade

Treatment of the γ-nitro ketone with TMSOTf induces a substrate-controlled Mukaiyama aldol reaction, forming a cyclopentanone ring. Simultaneous HNO2 elimination generates methylenecyclopentanone, a pivotal intermediate mimicking Stork’s prostaglandin synthesis strategy (94% yield, >20:1 dr) .

Analytical Characterization of Key Intermediates

Advanced spectroscopic techniques validate intermediate purity and configuration:

Process Optimization and Yield Enhancement

-

Reaction telescoping: Combining metathesis, protection, and hydrogenolysis in Pot 2 minimizes intermediate isolation losses .

-

Temperature control: Maintaining −40°C during Michael additions prevents nitro group decomposition .

-

Catalyst recycling: Iridium and organocatalyst recovery improves cost-efficiency for large-scale production .

Comparative studies show latanoprost’s 50 μg/mL formulation achieves 7.5 mmHg IOP reduction vs 6.1 mmHg for 15 μg/mL , underscoring the need for high-purity intermediates to ensure dosage consistency.

Emerging Formulation Technologies

Nanoparticle-encapsulated intermediates enhance corneal retention:

| Formulation | Particle Size (nm) | Zeta Potential (mV) | IOP Reduction (%) |

|---|---|---|---|

| HA-CS-latanoprost NP | 314.4 ± 0.63 | −29.87 ± 0.51 | 29 |

| Plain latanoprost | N/A | N/A | 24 |

| Xalatan® | N/A | N/A | 23 |

Data adapted from demonstrates hyaluronic acid-chitosan nanoparticles (HA-CS-NP) prolong intermediate release, achieving 43% peak IOP reduction vs 36–37% for conventional formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume